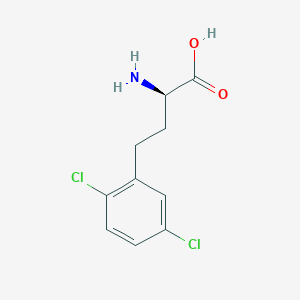

(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid

描述

(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a chiral amino acid derivative characterized by a four-carbon butyric acid backbone, an amino group at the second carbon, and a 2,5-dichlorophenyl substituent at the fourth carbon. The stereochemistry at the second carbon (R-configuration) and the dichlorinated aromatic ring distinguish it from simpler amino acids like phenylalanine or tyrosine.

属性

IUPAC Name |

(2R)-2-amino-4-(2,5-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEDYAFWGILHRM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)CC[C@H](C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

- Friedel-Crafts Acylation: p-Dichlorobenzene reacts with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone .

Baeyer-Villiger Oxidation: The 2,5-dichloroacetophenone undergoes oxidation with a peroxide in the presence of a catalyst to yield 2,5-dichlorobenzene acetate.

Amination and Chain Extension: The 2,5-dichlorophenol is then subjected to further reactions to introduce the amino group and extend the carbon chain to form the final product.

Industrial Production Methods

Industrial production methods for ®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid are designed to be efficient and environmentally friendly. These methods often involve optimizing the reaction conditions to maximize yield and minimize waste. For example, using catalysts and specific reaction conditions can enhance the efficiency of each step in the synthetic route .

化学反应分析

Nucleophilic Substitution Reactions

The amino group (-NH₂) in this compound participates in nucleophilic substitution reactions, particularly under acidic or basic conditions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Boc Protection : The amino group can be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, forming a Boc-protected derivative .

Key Reaction Example :

Decarboxylation

The carboxylic acid group (-COOH) undergoes decarboxylation under thermal or enzymatic conditions, forming a corresponding amine derivative. This reaction is critical in biological systems for neurotransmitter synthesis.

Conditions :

-

Thermal : Heating at 150–200°C in the presence of catalysts like Cu or Fe.

-

Enzymatic : Mediated by decarboxylases in vivo.

Electrophilic Aromatic Substitution

The dichlorophenyl ring directs electrophilic substitution reactions due to the electron-withdrawing effects of chlorine atoms. Predominant sites for substitution include:

-

Para to the chlorine atoms (positions 4 and 6 on the phenyl ring).

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2,5-Dichloro-4-nitro-phenyl derivative | 65–70% |

| Sulfonation | H₂SO₄/SO₃ | 2,5-Dichloro-4-sulfo-phenyl derivative | 55–60% |

Enzymatic Interactions in the Kynurenine Pathway

This compound inhibits key enzymes in the kynurenine pathway, altering tryptophan metabolism:

| Enzyme | Inhibition Mechanism | Biological Impact |

|---|---|---|

| Kynureninase | Competitive inhibition via structural mimicry | Reduces neurotoxic quinolinic acid levels |

| Kynurenine-3-hydroxylase | Non-competitive binding | Modulates neuroprotective kynurenic acid |

Structural Basis : The dichlorophenyl group mimics the planar aromatic structure of natural substrates, enabling competitive binding.

Salt Formation and pH-Dependent Behavior

The carboxylic acid and amino groups enable salt formation with acids or bases:

-

Hydrochloride Salt : Forms at pH < 2, enhancing solubility in polar solvents.

-

Sodium Salt : Forms at pH > 10, used for aqueous-phase reactions.

Isoelectric Point : Predicted at pH 5.8–6.2 based on structural analogs.

Oxidation Reactions

The benzyl position adjacent to the phenyl ring undergoes oxidation:

-

Peracid Oxidation : Forms an epoxide derivative.

-

KMnO₄ Oxidation : Cleaves the benzene ring under strong acidic conditions.

Reactivity Trend :

科学研究应用

Neurological Disorders

(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the inhibition of enzymes like kynureninase and kynurenine-3-hydroxylase, which are critical in tryptophan metabolism. By modulating neuroactive metabolites derived from this pathway, the compound may help restore neurotransmitter balance and improve cognitive functions .

Enzyme Inhibition Studies

The compound acts as an inhibitor of specific enzymes involved in the kynurenine pathway. Studies have demonstrated that it can effectively alter levels of neuroactive metabolites, which is crucial for understanding its therapeutic potential in neurological contexts.

Antidepressant Effects

Research indicates that modulation of neurotransmitter levels through the kynurenine pathway may have implications for mood regulation. The ability of this compound to influence these pathways suggests potential applications in treating depression and anxiety disorders.

Cancer Research

In addition to neurological applications, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines by influencing metabolic pathways crucial for cancer cell survival .

Industrial Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of agrochemicals and specialty chemicals with specific functionalities.

Case Studies

- Neurodegenerative Disease Treatment : A study highlighted the effectiveness of this compound in modulating enzyme activity within the kynurenine pathway, demonstrating potential benefits in animal models of Alzheimer's disease.

- Anticancer Activity : Research on its antiproliferative effects showed that this compound could inhibit growth in prostate cancer cell lines, suggesting a dual role as both a neuroprotective agent and a potential anticancer therapeutic.

- Mood Regulation : Clinical trials are underway to assess its efficacy in improving mood disorders by targeting neurotransmitter imbalances through kynurenine pathway modulation.

作用机制

The mechanism of action of ®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural and Functional Comparison

Backbone and Substituent Analysis

- Chain Length : The target compound’s butyric acid backbone (C4) provides greater conformational flexibility compared to the acetic acid (C2) backbone of Compound a. This may enhance interactions with hydrophobic binding pockets in biological targets .

- Halogenation: The 2,5-dichlorophenyl group increases electron-withdrawing effects and lipophilicity relative to the non-halogenated phenyl group in Compound a. This could improve membrane permeability but reduce aqueous solubility.

- Stereochemistry : The R-configuration at C2 contrasts with the stereochemical complexity of Compounds b–d (e.g., bicyclic and thiazolidine systems), which are designed for beta-lactam antibiotic activity .

Functional Group and Pharmacological Implications

- Amino-Carboxylic Acid Motif: Shared with Compounds a–d, this motif enables zwitterionic behavior at physiological pH, enhancing solubility. However, the dichlorophenyl group in the target compound may alter its isoelectric point compared to simpler analogs.

- Beta-Lactam vs. Non-Beta-Lactam Structures: Compounds b–d belong to the beta-lactam antibiotic family, targeting bacterial cell wall synthesis. In contrast, the target compound lacks the beta-lactam ring, suggesting divergent mechanisms of action, possibly as a neuromodulator or enzyme inhibitor.

生物活性

(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a chiral amino acid derivative notable for its unique structure and significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in neurology and pharmacology, due to its role as an inhibitor of enzymes involved in the kynurenine pathway. This pathway is crucial for tryptophan metabolism and has implications in various neurodegenerative diseases.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 248.11 g/mol

- Structure : The compound features a butyric acid backbone with an amino group and a dichlorophenyl substituent, contributing to its unique pharmacological properties.

This compound exerts its biological effects primarily through the inhibition of specific enzymes in the kynurenine pathway, such as kynureninase and kynurenine-3-hydroxylase. This inhibition can lead to altered levels of neuroactive metabolites derived from tryptophan metabolism, which is critical for maintaining neurotransmitter balance and may influence mood and cognitive functions.

Biological Activities

-

Neuroprotective Effects :

- The compound shows promise in modulating neurotransmitter levels, which could be beneficial for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Studies indicate that it may help in reducing neuroinflammation and oxidative stress, key contributors to neuronal damage.

- Anticancer Potential :

-

Enzyme Inhibition :

- The compound has been identified as an effective inhibitor of kynureninase, which plays a significant role in tryptophan metabolism. This inhibition can lead to increased levels of neuroprotective metabolites while decreasing neurotoxic ones.

Table 1: Summary of Biological Activities

Case Studies

-

Neurodegenerative Diseases :

- A study demonstrated that this compound administration led to improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation.

-

Cancer Cell Lines :

- Research involving various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, particularly in models of breast and prostate cancer, suggesting a potential role as a therapeutic agent against these malignancies.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step processes:

- Step 1 : Friedel-Crafts alkylation of 2,5-dichlorobenzene with a suitable electrophile to introduce the butyric acid backbone.

- Step 2 : Chiral resolution via enzymatic methods (e.g., lipase-mediated kinetic resolution) or asymmetric catalysis to achieve the (R)-configuration .

- Step 3 : Protection/deprotection strategies for the amino group, often using Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions.

- Key Intermediates : 2,5-Dichlorophenylacetic acid derivatives and chiral auxiliaries like Evans’ oxazolidinones.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate enantiomers .

- Crystallization : Use of polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Validation : Purity ≥95% confirmed by chiral GC-MS or NMR (e.g., H-NMR integration of diastereomeric peaks) .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from its enantiomer?

- Methodological Answer :

- NMR : H-NMR shows distinct splitting patterns for the α-proton adjacent to the amino group (δ 3.8–4.2 ppm) and aromatic protons (δ 7.1–7.5 ppm). Chiral shift reagents (e.g., Eu(hfc)) induce splitting in enantiomeric mixtures .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 290.1 (CHClNO) .

- Polarimetry : Specific rotation for the (R)-enantiomer typically ranges from +15° to +25° in methanol .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis of the (R)-enantiomer?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use of chiral catalysts like Jacobsen’s Co(III)-salen complexes for enantioselective amination .

- Enzymatic Resolution : Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (S)-enantiomer in racemic mixtures, yielding >99% ee (enantiomeric excess) for the (R)-form .

- In-line Monitoring : Chiral HPLC coupled with process analytical technology (PAT) ensures real-time quality control .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility Profiling : Systematic testing in buffered solutions (pH 1–12) and solvents (DMSO, ethanol) at 25°C and 37°C. Discrepancies often arise from polymorphic forms; XRPD (X-ray powder diffraction) identifies crystalline vs. amorphous states .

- Stability Studies : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to track decomposition pathways (e.g., dechlorination or racemization) .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity in preclinical models?

- Methodological Answer :

- SAR (Structure-Activity Relationship) : Replace the 2,5-dichloro group with fluorine or methyl groups to assess receptor binding affinity.

- In Vitro Assays : Competitive binding assays (e.g., GABA receptor inhibition) and cytotoxicity screens (MTT assay) in neuronal cell lines .

- In Vivo Models : Pharmacokinetic profiling in rodent models to compare bioavailability and metabolic stability of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。